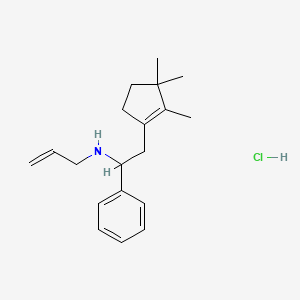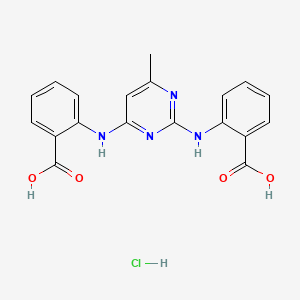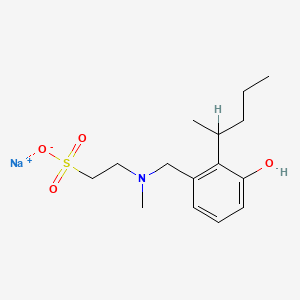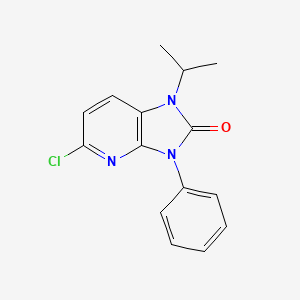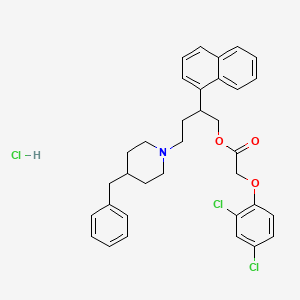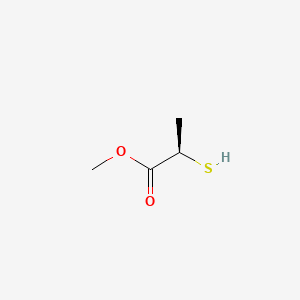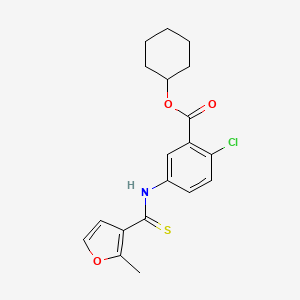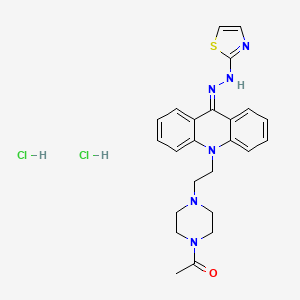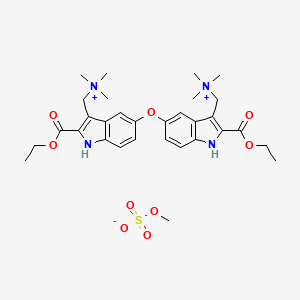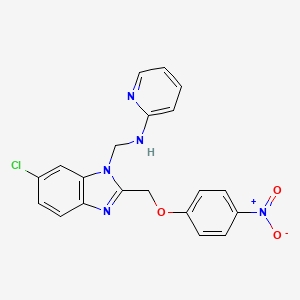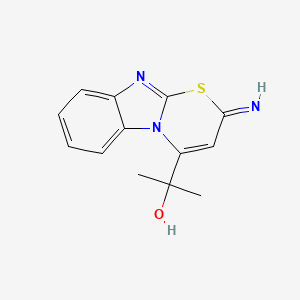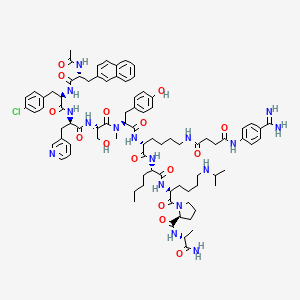
D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-N6-(4-((4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutyl)-D-lysyl-L-norleucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-N6-(4-((4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutyl)-D-lysyl-L-norleucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-: is a complex peptide compound It is known for its intricate structure, which includes multiple amino acids and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring precise conditions. The process typically starts with the protection of amino groups, followed by the sequential addition of amino acids. Each step involves coupling reactions, often facilitated by reagents like carbodiimides. The final deprotection step yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient assembly of the peptide chain. The use of automated synthesizers can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and amino acid side chains.
Reduction: Reduction reactions can target specific functional groups, such as nitro groups, if present.
Substitution: Substitution reactions can occur at various positions, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential, particularly in cancer research
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and context of use.
Comparación Con Compuestos Similares
- N-Acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-L-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-L-asparaginyl-D-leucyl-N6-isopropyl-D-lysyl-D-prolyl-D-alaninamide .
- Other peptide derivatives with similar amino acid sequences and functional groups .
Uniqueness: This compound is unique due to its specific sequence and combination of functional groups. Its structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and industry.
Propiedades
Número CAS |
362588-64-5 |
|---|---|
Fórmula molecular |
C85H112ClN17O15 |
Peso molecular |
1647.4 g/mol |
Nombre IUPAC |
N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-1-oxohexan-2-yl]amino]-6-oxohexyl]-N'-(4-carbamimidoylphenyl)butanediamide |
InChI |
InChI=1S/C85H112ClN17O15/c1-7-8-20-64(78(111)98-66(22-12-13-41-91-51(2)3)85(118)103-43-16-23-71(103)82(115)93-52(4)76(89)109)96-77(110)65(21-11-14-42-92-73(107)38-39-74(108)95-62-34-30-59(31-35-62)75(87)88)97-83(116)72(48-55-27-36-63(106)37-28-55)102(6)84(117)70(50-104)101-81(114)69(47-57-17-15-40-90-49-57)100-80(113)68(45-54-25-32-61(86)33-26-54)99-79(112)67(94-53(5)105)46-56-24-29-58-18-9-10-19-60(58)44-56/h9-10,15,17-19,24-37,40,44,49,51-52,64-72,91,104,106H,7-8,11-14,16,20-23,38-39,41-43,45-48,50H2,1-6H3,(H3,87,88)(H2,89,109)(H,92,107)(H,93,115)(H,94,105)(H,95,108)(H,96,110)(H,97,116)(H,98,111)(H,99,112)(H,100,113)(H,101,114)/t52-,64+,65-,66+,67-,68-,69-,70+,71+,72+/m1/s1 |
Clave InChI |
QFJPNMCTXPYWLJ-LZSYFJBYSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)N[C@@H](CCCCNC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CCCCNC(=O)CCC(=O)NC2=CC=C(C=C2)C(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES canónico |
CCCCC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)CCC(=O)NC2=CC=C(C=C2)C(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)N(C)C(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


